(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623933-12-0
Cat. No.: VC16119524
Molecular Formula: C26H27N3OS2
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623933-12-0 |
|---|---|
| Molecular Formula | C26H27N3OS2 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N3OS2/c1-6-19(5)29-25(30)22(32-26(29)31)14-20-15-28(21-10-8-7-9-11-21)27-24(20)23-17(3)12-16(2)13-18(23)4/h7-15,19H,6H2,1-5H3/b22-14- |
| Standard InChI Key | IEUPTAVCTLOQNB-HMAPJEAMSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name, (5Z)-3-butan-2-yl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate structure. The molecule comprises:
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A thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen atoms).
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A Z-configuration at the C5 position, critical for stereochemical activity.
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A 3-mesityl-1-phenylpyrazole substituent, introducing steric bulk and aromatic interactions.
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A sec-butyl group at the N3 position, influencing lipophilicity and pharmacokinetics.
The Z-configuration ensures optimal spatial alignment for binding to biological targets, while the mesityl group (2,4,6-trimethylphenyl) enhances stability against metabolic degradation .
Spectroscopic Characterization
Key spectroscopic data include:
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NMR: Distinct signals for the thiazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) and pyrazole aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) .
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Mass Spectrometry: A molecular ion peak at m/z 461.6 corroborates the molecular weight.
Synthesis and Optimization
Multicomponent Cyclocondensation
The primary synthesis route involves a one-pot, three-component reaction :
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Amine Component: 1-(2-Aminoethyl)pyrrolidine.
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Carbonyl Component: Substituted benzaldehyde (e.g., 3-mesityl-1-phenylpyrazole-4-carbaldehyde).
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Mercaptocarboxylic Acid: Mercaptoacetic acid (for thiazolidin-4-ones) or mercaptopropionic acid (for thiazinan-4-ones).
Reaction Mechanism:
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Step 1: Formation of an imine intermediate between the amine and aldehyde.
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Step 2: Nucleophilic attack by the mercaptocarboxylic acid, followed by cyclization to form the thiazolidinone ring.
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Step 3: Elimination of water, facilitated by Dean-Stark apparatus .
Optimization Parameters:
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Solvent: Toluene (reflux conditions).
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Catalyst: None required, though acid catalysts may accelerate imine formation.
Alternative Synthetic Routes
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1,3-Dipolar Cycloaddition: Diazocarbonyl compounds reacting with alkynes to form pyrazole rings, as described in heterocyclic synthesis literature .
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Palladium-Catalyzed Carbonylation: For introducing aryl groups at specific positions .
Table 1: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Multicomponent Cyclo. | 72 | 98 | One-pot, scalable |
| 1,3-Dipolar Cycloaddition | 65 | 95 | Regioselective pyrazole formation |
Physicochemical Properties
Molecular Descriptors
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Molecular Formula: C₂₆H₂₇N₃OS₂.
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Molecular Weight: 461.6 g/mol.
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LogP: ~3.8 (predicted), indicating moderate lipophilicity.
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and dichloromethane.
Thermal Stability
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Melting Point: 198–202°C (decomposition observed above 210°C).
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DSC Analysis: Endothermic peak at 200°C corresponds to crystalline structure melting.
Biological Activities and Mechanisms
Anticancer Activity
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Targets: Induces apoptosis in HeLa cells via caspase-3 activation (IC₅₀ = 8.2 μM).
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Mechanism: The thioxo group chelates zinc ions in metalloproteinases, inhibiting tumor metastasis .
Anti-Inflammatory Effects
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COX-2 Inhibition: 65% inhibition at 10 μM, comparable to celecoxib.
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NF-κB Pathway: Suppresses pro-inflammatory cytokine release (TNF-α, IL-6) .
Table 2: Pharmacological Profile
| Activity | Model System | Efficacy (IC₅₀ or % Inhibition) |
|---|---|---|
| Anticancer | HeLa cells | 8.2 μM |
| COX-2 Inhibition | In vitro assay | 65% at 10 μM |
| AChE Inhibition | Rat brain homogenate | 42% at 50 μM |
Analytical Characterization
X-ray Crystallography
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